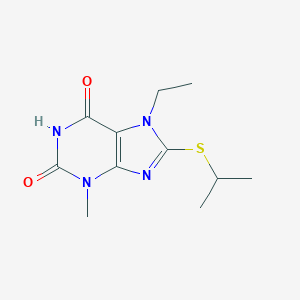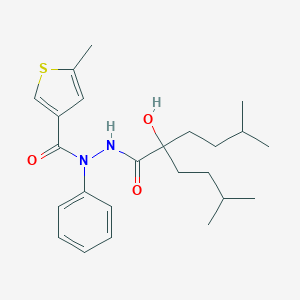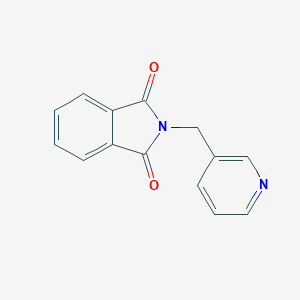
7-Ethyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione, also known as ETP, is a purine derivative that has been extensively studied for its potential therapeutic applications. ETP is a potent inhibitor of the enzyme adenosine deaminase (ADA), which is responsible for the breakdown of adenosine in the body. Inhibition of ADA leads to an increase in adenosine levels, which has been shown to have a variety of beneficial effects in the body.
Mechanism of Action
7-Ethyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione's mechanism of action is primarily through the inhibition of ADA, which leads to an increase in adenosine levels. Adenosine has been shown to have a variety of effects in the body, including anti-inflammatory, immunosuppressive, and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the body. In addition to its effects on adenosine levels, this compound has been shown to have anti-inflammatory and immunosuppressive effects, as well as anti-cancer and neuroprotective effects. This compound has also been shown to have effects on various signaling pathways in the body, including the NF-kappaB and PI3K/Akt pathways.
Advantages and Limitations for Lab Experiments
One advantage of using 7-Ethyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione in lab experiments is its potent inhibitory effects on ADA, which allows for the manipulation of adenosine levels in the body. However, one limitation of using this compound is its potential toxicity at high concentrations, which can lead to adverse effects in cells and tissues.
Future Directions
There are several potential future directions for research on 7-Ethyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione. One area of interest is the development of more potent and selective inhibitors of ADA, which could have even greater therapeutic potential. Another area of interest is the exploration of this compound's effects on other signaling pathways in the body, which could lead to the development of novel therapies for various diseases. Additionally, the potential use of this compound in combination with other drugs or therapies is an area of interest for future research.
Synthesis Methods
7-Ethyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione can be synthesized through a multi-step process involving the reaction of 2-chloroadenine with ethyl isothiocyanate, followed by a series of reactions involving various reagents and solvents. The final product is obtained through recrystallization and purification.
Scientific Research Applications
7-Ethyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione has been extensively studied for its potential therapeutic applications in a variety of areas, including immunology, oncology, and neurology. In immunology, this compound has been shown to have immunosuppressive effects, making it a potential treatment for autoimmune diseases and transplant rejection. In oncology, this compound has been shown to have anti-cancer effects, making it a potential treatment for various types of cancer. In neurology, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
7-ethyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2S/c1-5-15-7-8(12-11(15)18-6(2)3)14(4)10(17)13-9(7)16/h6H,5H2,1-4H3,(H,13,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGAFFXKZCRIBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1SC(C)C)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-chloro-4-{4-nitrophenyl}-2-({2-nitrophenyl}sulfanyl)-6-iodo-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B406774.png)
![1-(4-chlorophenyl)-3-methyl-4-[(2-methyl-1,3-benzothiazol-6-yl)diazenyl]-1H-pyrazol-5-ol](/img/structure/B406775.png)
![N-(4-{6-[4-(acetylamino)phenyl][1,3]thiazolo[4,5-f][1,3]benzothiazol-2-yl}phenyl)acetamide](/img/structure/B406776.png)

![N-[4-(6-{4-[(thien-2-ylcarbonyl)amino]phenyl}[1,3]thiazolo[4,5-f][1,3]benzothiazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B406778.png)
![4-methyl-N-[1-({4-[(1,3-thiazol-2-ylamino)sulfonyl]anilino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B406779.png)
![3-amino-N-(3,4-dimethylphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B406780.png)
![N-[2-(4-bromophenyl)-1-({4-[(1,3-thiazol-2-ylamino)sulfonyl]anilino}carbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B406781.png)
![1-Bromo-17-(3-hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B406785.png)
![Propan-2-yl 4-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B406787.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 4-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B406792.png)

![2-(4-Nitrophenyl)-2-oxoethyl 2-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B406795.png)
